molecular formula C13H10BrNO B1532297 2-(4-Bromobenzoyl)-3-methylpyridine CAS No. 1187171-12-5

2-(4-Bromobenzoyl)-3-methylpyridine

Cat. No. B1532297
M. Wt: 276.13 g/mol
InChI Key: UKWNWDYPQAWINO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions or cyclization processes . For instance, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide leads to aryl radical cyclization and subsequent carboxylation, yielding succinic acid derivatives .


Chemical Reactions Analysis

The photochemistry of related esters involves Norrish Type II-like reactions, which include intramolecular electron and proton transfers followed by cleavage of a biradical . These insights into the reactivity of cyclohexanol derivatives can be extrapolated to understand the potential photochemical behavior of “2-(4-Bromobenzoyl)-3-methylpyridine”.

Scientific Research Applications

Application in Bioorganic Chemistry

  • Specific Scientific Field: Bioorganic Chemistry
  • Summary of the Application: The compound 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-arylacetamides, which is structurally similar to 2-(4-Bromobenzoyl)-3-methylpyridine, has been synthesized and screened for its in silico and in vitro α-glucosidase inhibition activity .
  • Methods of Application or Experimental Procedures: The compound was synthesized and then screened for its ability to inhibit the α-glucosidase enzyme. This was done both in silico (using computer modeling) and in vitro (in a laboratory setting) .
  • Results or Outcomes: The derivatives 11c, 12a, 12d, 12e, and 12g emerged as potent inhibitors of the α-glucosidase enzyme. These compounds exhibited good docking scores and excellent binding interactions with the selected residues (Asp203, Asp542, Asp327, His600, Arg526) during in silico screening .

Application in Photoreduction Studies

  • Specific Scientific Field: Photoreduction Studies
  • Summary of the Application: A study conducted at Oregon State University involved the photoreduction of 4-bromo-4’methylbenzophenone, a compound structurally similar to 2-(4-Bromobenzoyl)-3-methylpyridine .
  • Methods of Application or Experimental Procedures: Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
  • Results or Outcomes: The study yielded a photoreduction quantum efficiency of 7.75% .

Application in Biological Studies

  • Specific Scientific Field: Biological Studies
  • Summary of the Application: Indole derivatives, which are structurally similar to 2-(4-Bromobenzoyl)-3-methylpyridine, have been found to possess various biological activities .
  • Methods of Application or Experimental Procedures: These compounds are synthesized and then screened for their biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Results or Outcomes: The indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Application in Antiviral Activity

  • Specific Scientific Field: Antiviral Activity
  • Summary of the Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application or Experimental Procedures: These compounds were synthesized and then screened for their antiviral activities .
  • Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Application in Photoreduction Studies

  • Specific Scientific Field: Photoreduction Studies
  • Summary of the Application: A study conducted at Oregon State University involved the photoreduction of 4-bromo-4’methylbenzophenone, a compound structurally similar to 2-(4-Bromobenzoyl)-3-methylpyridine .
  • Methods of Application or Experimental Procedures: Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
  • Results or Outcomes: The study yielded a photoreduction quantum efficiency of 7.75% .

Future Directions

The future directions for research on “2-(4-Bromobenzoyl)-3-methylpyridine” could involve further exploration of its synthesis, characterization, and potential applications. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(4-bromophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWNWDYPQAWINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246161
Record name (4-Bromophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzoyl)-3-methylpyridine

CAS RN

1187171-12-5
Record name (4-Bromophenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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